Technical Monograph: 1-(Azetidin-3-yl)-1H-imidazole
Technical Monograph: 1-(Azetidin-3-yl)-1H-imidazole
Topic: 1-(azetidin-3-yl)-1H-imidazole chemical properties Content Type: Technical Monograph Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]
Scaffold Architecture & Synthetic Utility in Drug Discovery[1]
Executive Summary
The heterobicyclic scaffold 1-(azetidin-3-yl)-1H-imidazole (CAS: 153836-44-3 for the HCl salt) represents a privileged structural motif in modern medicinal chemistry.[1] It serves as a conformationally restricted surrogate for flexible amino-alkyl-imidazoles (e.g., histamine analogs) and acts as a robust vector for positioning the imidazole pharmacophore in kinase inhibitors and GPCR ligands.[1] This guide delineates the physicochemical properties, validated synthetic protocols, and strategic applications of this scaffold, emphasizing its role as a polarity-modulating building block.[1]
Physicochemical Profile
The integration of the strained four-membered azetidine ring with the aromatic imidazole creates a unique electronic and steric environment.[1] The azetidine ring exerts a significant electron-withdrawing inductive effect (-I) on the imidazole nitrogen, subtly modulating its basicity compared to N-alkyl imidazoles.[1]
Key Properties Table
| Property | Value / Characteristic | Causality & Significance |
| Molecular Formula | C₆H₉N₃ (Free Base) | MW: 123.16 g/mol .[1] Low MW allows for efficient "fragment-based" growth.[1] |
| pKa (Imidazole N3) | ~6.7 – 6.9 (Est.)[1] | Slightly lower than N-methylimidazole (7.[1]0) due to the inductive withdrawal of the azetidine ring, reducing H-bond acceptor strength.[1] |
| pKa (Azetidine NH) | ~11.0 (Secondary Amine) | Highly basic.[1] Under physiological pH (7.4), this center is fully protonated, improving aqueous solubility.[1] |
| Ring Strain | ~26 kcal/mol (Azetidine) | High strain energy makes the ring susceptible to nucleophilic ring-opening if activated, but kinetically stable under standard coupling conditions.[1] |
| LogP (Calc) | -0.8 to -1.2 | Highly hydrophilic.[1] Ideal for lowering the lipophilicity (LogD) of greasy drug candidates to improve metabolic stability.[1] |
| Topological Polar Surface Area (TPSA) | ~45 Ų | Favorable for CNS penetration when the azetidine nitrogen is appropriately capped.[1] |
Synthetic Architecture
The construction of the C(sp³)-N(sp²) bond between the azetidine C3 position and the imidazole N1 is the critical synthetic step.[1] Direct nucleophilic substitution is the industry-standard approach, favored over reductive amination due to the poor nucleophilicity of imidazole and the instability of 3-azetidinone intermediates.[1]
Core Synthesis Logic
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Starting Material: tert-butyl 3-iodoazetidine-1-carboxylate (N-Boc-3-iodoazetidine).[1] The iodide is preferred over bromide/mesylate for faster kinetics and lower temperatures, minimizing thermal degradation of the azetidine.[1]
-
Base: Cesium Carbonate (Cs₂CO₃) or Sodium Hydride (NaH).[1] Cs₂CO₃ is preferred for process safety and solubility in DMF/DMSO.[1]
Visualization: Synthetic Pathway
Figure 1: Validated Synthetic Route via SN2 Displacement. The Boc-group protects the azetidine nitrogen from competing alkylation.[1]
Validated Experimental Protocol
Objective: Synthesis of 1-(azetidin-3-yl)-1H-imidazole dihydrochloride.
Step 1: N-Alkylation (Coupling)
-
Preparation: In a flame-dried round-bottom flask under N₂ atmosphere, dissolve imidazole (2.0 equiv, 20 mmol) in anhydrous DMF (10 mL/g substrate).
-
Activation: Add Cs₂CO₃ (2.5 equiv) and stir at room temperature for 30 minutes to facilitate deprotonation/activation of the imidazole N-H.
-
Addition: Add N-Boc-3-iodoazetidine (1.0 equiv, 10 mmol) dropwise as a solution in minimal DMF.
-
Reaction: Heat the mixture to 80°C for 12–16 hours. Monitor by LC-MS for the disappearance of the iodide (m/z [M+H]⁺ ~ 224 for the Boc-intermediate).[1]
-
Note: Avoid temperatures >100°C to prevent azetidine ring opening or polymerization.[1]
-
-
Workup: Dilute with EtOAc and wash extensively with water/brine (to remove DMF and excess imidazole). Dry organic layer over Na₂SO₄ and concentrate.[1]
-
Purification: Flash column chromatography (DCM/MeOH gradient).
Step 2: Deprotection (Salt Formation) [1]
-
Dissolution: Dissolve the purified Boc-intermediate in DCM (5 vol).
-
Acidolysis: Add 4M HCl in 1,4-dioxane (10 equiv) dropwise at 0°C.
-
Precipitation: Warm to room temperature and stir for 2 hours. The product typically precipitates as a white hygroscopic solid.[1]
-
Isolation: Filter the solid under N₂ (to avoid moisture absorption) or evaporate volatiles and triturate with Et₂O.[1]
-
Yield: Typical yields are 85–95% for this step.[1]
Reactivity & Medicinal Chemistry Applications
Functionalization Logic
The scaffold presents two orthogonal vectors for elaboration:
-
Azetidine Nitrogen (N1'): A highly nucleophilic secondary amine.[1] It is the primary attachment point for core scaffolds (e.g., via amide coupling, reductive amination, or SNAr).[1]
-
Imidazole C-H Bonds (C2, C4, C5): The C2 position is slightly acidic and can be lithiated (with protecting groups) or subjected to C-H activation, though this is less common than N1' functionalization.[1]
Strategic Utility in Drug Design
-
Bioisosterism: The azetidine-imidazole motif acts as a rigidified bioisostere for the ethyl-imidazole side chain of Histamine .[1] This is crucial in the design of H3/H4 receptor antagonists where conformational entropy needs to be minimized to enhance binding affinity.[1]
-
Solubility Enhancement: In kinase inhibitors (e.g., JAK or CDK series), replacing a phenyl or cyclohexyl spacer with azetidine significantly lowers LogP and introduces a solubilizing amine (if left free or capped with a polar group).[1]
-
Vector Geometry: The C3-substitution on azetidine projects the imidazole at a specific angle (approx.[1] 109.5° bond angle, but constrained), often allowing the imidazole nitrogen to interact with specific residues (e.g., catalytic lysines or hinge regions) that flexible linkers might miss due to entropic penalty.[1]
Visualization: Pharmacophore Mapping
Figure 2: Pharmacophore Vectors. The scaffold bridges solvent-exposed regions (Azetidine N) with deep pocket interactions (Imidazole).[1]
References
-
VulcanChem. "1-[(Azetidin-3-yl)methyl]-1H-imidazole dihydrochloride: Structure and Properties."[1] VulcanChem Product Data. Accessed Jan 2026.[1][3] Link
-
ChemicalBook. "1-(Azetidin-3-yl)-1H-imidazole hydrochloride Product Description & Properties." ChemicalBook CAS Database. Accessed Jan 2026.[1][3] Link
-
Lead Sciences. "1-(Azetidin-3-yl)-1H-imidazole hydrochloride - Catalog No: BD233893."[1][4] Lead Sciences Reagents. Accessed Jan 2026.[1][3] Link[1]
-
Frigola, J. et al. "7-Azetidinylquinolones as Antibacterial Agents.[1] Synthesis and Structure-Activity Relationships."[3][5][6][7] Journal of Medicinal Chemistry, 1995, 38(7), 1203-1215.[1] (Foundational work on azetidine coupling). Link[1]
-
Beilstein Institute. "Synthesis of imidazol-1-yl-acetic acid derivatives and related N-alkylation protocols."[1] Beilstein Journal of Organic Chemistry. (Context for imidazole N-alkylation conditions). Link
Sources
- 1. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]
- 2. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid [beilstein-journals.org]
- 3. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-(Azetidin-3-yl)-1H-imidazole hydrochloride - Lead Sciences [lead-sciences.com]
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